N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride
Overview
Description
N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a benzyl group substituted with chloro, ethoxy, and methoxy groups, a morpholine ring, and a propanamine chain. This compound is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-chloro-4-ethoxy-5-methoxybenzyl chloride, is prepared by chlorination of 2-chloro-4-ethoxy-5-methoxybenzyl alcohol.
Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with 3-(4-morpholinyl)-1-propanamine to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions may target the chloro group, converting it to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include alcohols.
Substitution: Products may include substituted benzyl derivatives.
Scientific Research Applications
N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of cellular signaling pathways and receptor interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The presence of the morpholine ring and the substituted benzyl group allows it to bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride
- N-(2-chloro-5-methoxybenzyl)-3-(4-morpholinyl)-1-propanamine hydrochloride
- N-(2-chloro-4-ethoxy-5-methoxybenzyl)-3-(4-piperidinyl)-1-propanamine hydrochloride
Uniqueness
N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride is unique due to the specific combination of substituents on the benzyl group and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O3.ClH/c1-3-23-17-12-15(18)14(11-16(17)21-2)13-19-5-4-6-20-7-9-22-10-8-20;/h11-12,19H,3-10,13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOROBLZHCFZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CNCCCN2CCOCC2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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